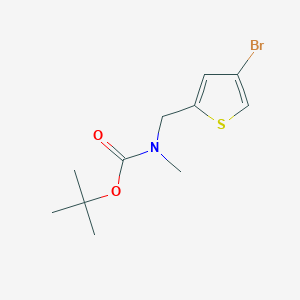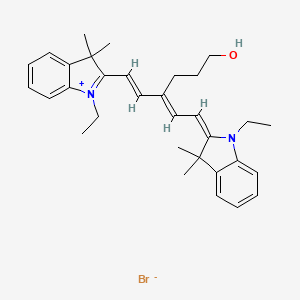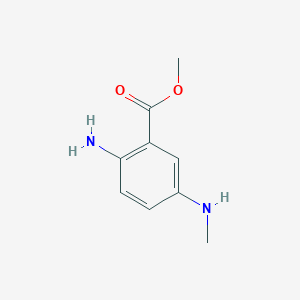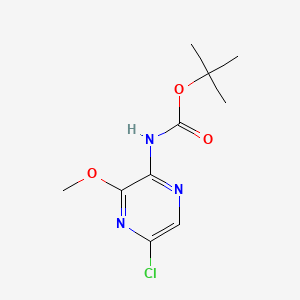![molecular formula C10H24Cl3N3 B15304454 1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride](/img/structure/B15304454.png)
1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride is a trihydrochloride salt of a piperidin-3-ylmethyl substituted piperazine. This compound is known for its significant role as a reagent and building block in various synthetic applications. It is widely used in the field of chemistry and pharmaceuticals due to its unique chemical properties .
Preparation Methods
The synthesis of 1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride involves several steps. One common method includes the reaction of piperidine with piperazine in the presence of a suitable solvent and catalyst. The reaction mixture is then treated with hydrochloric acid to form the trihydrochloride salt. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained .
In industrial production, the process is scaled up with optimized reaction conditions to achieve higher yields. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce different functional groups into the piperazine ring .
Scientific Research Applications
1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the interactions between piperazine derivatives and biological targets.
Medicine: The compound is investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride can be compared with other piperazine derivatives such as:
1-Methyl-4-(piperidin-4-yl)piperazine: This compound has a similar structure but differs in the position of the piperidine substitution.
1-Benzylpiperazine: Known for its stimulant properties, this compound is structurally different due to the presence of a benzyl group instead of a piperidin-3-ylmethyl group.
1-(2-Pyridyl)piperazine: This derivative is used in the synthesis of pharmaceuticals and has distinct pharmacological properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H24Cl3N3 |
|---|---|
Molecular Weight |
292.7 g/mol |
IUPAC Name |
1-(piperidin-3-ylmethyl)piperazine;trihydrochloride |
InChI |
InChI=1S/C10H21N3.3ClH/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13;;;/h10-12H,1-9H2;3*1H |
InChI Key |
DPMDIKPVYUZOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2CCNCC2.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate](/img/structure/B15304396.png)
![tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15304399.png)




![2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B15304429.png)


![2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B15304451.png)


